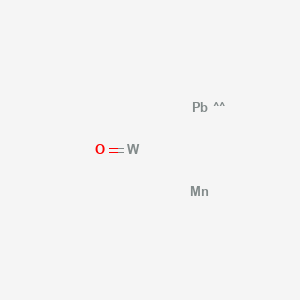![molecular formula C15H29N3 B14322476 N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide CAS No. 105878-28-2](/img/structure/B14322476.png)
N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide is a chemical compound with a complex structure that includes a dimethylamino group attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring through a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide typically involves multiple steps, starting with the preparation of the dimethylamino group and its attachment to a cyclohexyl ring. This is followed by the introduction of the carboximidamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylcyclohexylamine: Shares the dimethylamino group but differs in the overall structure.
Cyclohexyldimethylamine: Similar in having a cyclohexyl ring and dimethylamino group.
Propriétés
Numéro CAS |
105878-28-2 |
|---|---|
Formule moléculaire |
C15H29N3 |
Poids moléculaire |
251.41 g/mol |
Nom IUPAC |
N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C15H29N3/c1-18(2)14-10-8-13(9-11-14)17-15(16)12-6-4-3-5-7-12/h12-14H,3-11H2,1-2H3,(H2,16,17) |
Clé InChI |
YXDUATVRRNYEQL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC(CC1)N=C(C2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


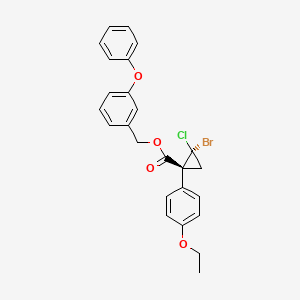
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
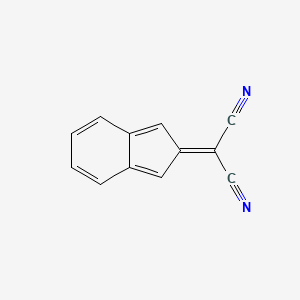
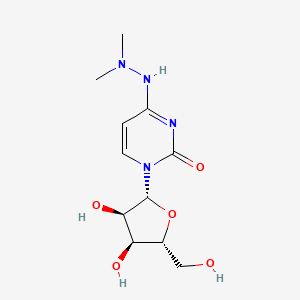
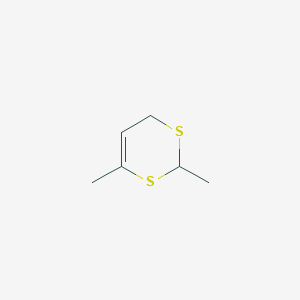
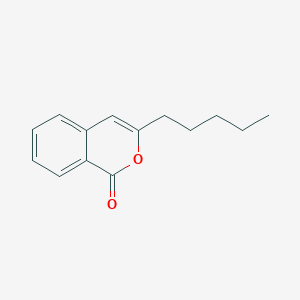
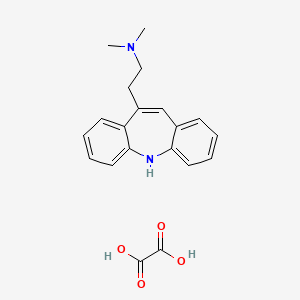
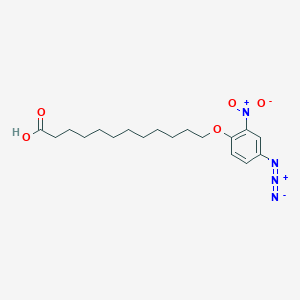
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
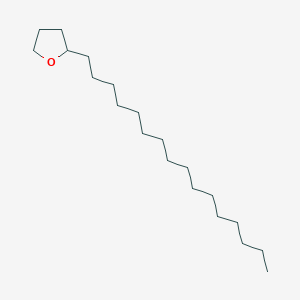
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
